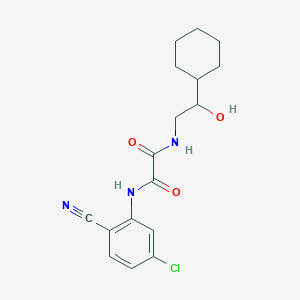

N1-(5-chloro-2-cyanophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(5-chloro-2-cyanophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide, also known as C16, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of oxalamides and has shown promising results in various biochemical and physiological studies.

Scientific Research Applications

Molecular Structure and Supramolecular Architecture

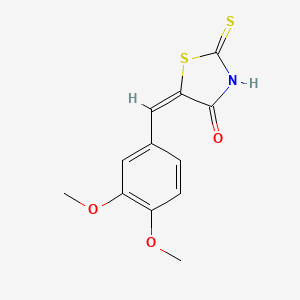

- The molecular structure of a compound similar to N1-(5-chloro-2-cyanophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide, specifically N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide, has been analyzed. This compound features a chlorohydroxyphenyl ring plane forming a specific angle with the plane of the oxalamide unit. This structural arrangement leads to a three-dimensional supramolecular structure through classical hydrogen bonds (Wang, Zheng, Li, & Wu, 2016).

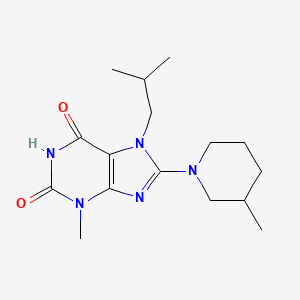

Synthesis and Cytotoxic Evaluation

- The synthesis and cytotoxic evaluation of compounds related to this compound have been conducted. These compounds have shown activity against murine mammary EMT6 cells and various groups of tumors in in vitro screens conducted by the National Cancer Institute (Dimmock et al., 1992).

Organocatalytic Applications

- N-(2-Hydroxyphenyl)-prolinamides, which share structural similarities with the compound , have been synthesized and evaluated as organocatalysts for asymmetric aldol reactions. These compounds exhibit good yields, diastereoselectivities, and enantioselectivities in both organic solvents and water, highlighting the importance of their hydrogen bonding site (Sathapornvajana & Vilaivan, 2007).

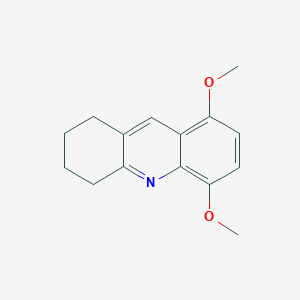

DNA-Binding and Cytotoxic Activities

- Studies on the DNA-binding properties and cytotoxic activities of related compounds, such as N-(5-chloro-2-hydroxyphenyl)-N′-[3-(2-hydroxyethylamino)propyl]oxamide, have been conducted. These studies suggest that such compounds can interact with DNA by intercalation, which is consistent with their anticancer activities (Cui et al., 2011).

Catalytic Reactions

- Copper-catalyzed coupling reactions of aryl chlorides and amides have been facilitated using compounds related to this compound. These reactions demonstrate the effectiveness of such compounds in Goldberg amidation, particularly with less reactive aryl chlorides (De, Yin, & Ma, 2017).

Novel Synthetic Approaches

- A novel synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from specific precursors, showcasing the versatility and applicability of these compounds in chemical synthesis (Mamedov et al., 2016).

Binuclear Copper(II) Complexes

- The synthesis and characterization of binuclear copper(II) complexes using related ligands have been studied. These complexes exhibit potent anticancer activities against various cancer cell lines and interact with DNA via intercalation. The influence of substituents on terminal ligands in such complexes on DNA-binding and cytotoxic properties has been discussed (Li et al., 2012).

properties

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O3/c18-13-7-6-12(9-19)14(8-13)21-17(24)16(23)20-10-15(22)11-4-2-1-3-5-11/h6-8,11,15,22H,1-5,10H2,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMLOQLVHRWHRNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Chlorophenyl)methyl]-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2696033.png)

![methyl N-[4-({[2-(methylsulfanyl)pyridin-3-yl]formamido}methyl)phenyl]carbamate](/img/structure/B2696034.png)

![(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B2696039.png)

![2-[[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methylsulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B2696040.png)

![3,4-difluoro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2696044.png)

![(3-chlorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2696047.png)

![2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2696049.png)

![(1-ethyl-1H-pyrazol-3-yl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2696051.png)